REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH3:11][C:12]([CH3:14])=O.C(O)(=O)C.N1CCOCC1>CC(OC)(C)C>[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[C:6](=[C:12]([CH3:14])[CH3:11])[C:4](=[O:5])[O:3]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
632.1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.791 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.215 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for about 5 minutes at 20° C.-25° C. until a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
the solution was agitated at 20° C.-25° C. for about 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
An aliquot (˜0.2 mL) was withdrawn for analysis of the conversion, which
|
Type
|
WAIT
|
Details
|
the batch should be aged for an additional 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The acetone was distilled at about 40° C.
|
Type
|
DISTILLATION
|
Details
|
After approximately two-thirds of the reaction volume was distilled out
|
Type
|
ADDITION
|
Details
|
563 mL of methylcyclohexane was charged
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
DISTILLATION
|
Details
|
stopped distilling over
|
Type
|
DISTILLATION
|
Details
|
A total of 645 mL (508 g) of distillate was collected for this run
|
Type
|
ADDITION
|
Details
|
MTBE (500 mL) was charged to the batch at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the batch was cooled to 20° C.-25° C
|
Type
|
CUSTOM
|
Details
|
was obtained (no solids)
|
Type
|
ADDITION
|
Details
|
may be charged
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
WASH
|
Details
|
The batch was quickly washed with two 50 g portions of 5 wt. % NaOH solution (prepared from 5 g of NaOH and 95 mL of water)
|
Type
|
DISTILLATION
|
Details
|
The MTBE was distilled out at 40° C.-45° C.
|
Type
|
DISTILLATION
|
Details
|
A total of 400 mL (300 g) distillate was collected for this run
|
Type
|
DISTILLATION
|
Details
|
As distillation proceeds
|
Type
|
CUSTOM
|
Details
|
a white slurry formed
|
Type
|
WAIT
|
Details
|
The internal temperature was ramped to 0° C.-5° C. over 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
held at this temperature for at least 1 hour
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with two 100 mL portions of cold (˜0° C.-5° C.) methylcyclohexane
|
Type
|
CUSTOM
|
Details
|
the solid was dried at 20° C.-35° C.
|
Type
|
WAIT
|
Details
|
25-50 mmHg for no less than 4 hours
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)=C(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |